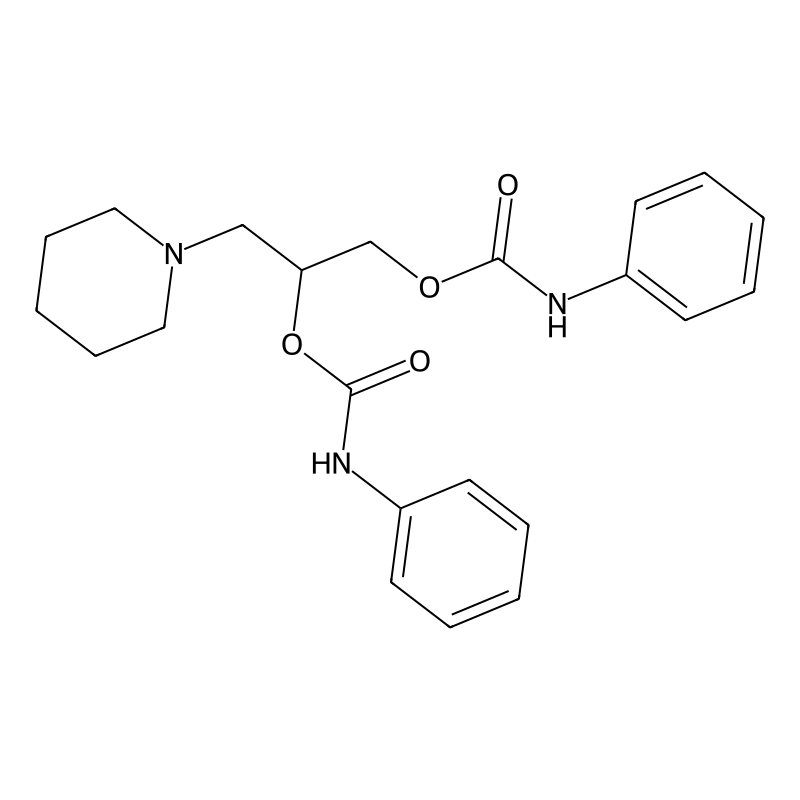

Diperodon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diperodon (CAS 101-08-6) is a local anesthetic distinguished by its dicarbamate chemical structure. Unlike the more common amino-amide (e.g., Lidocaine) or amino-ester (e.g., Procaine) classes, this structure imparts a distinct physicochemical profile, including high lipophilicity and a unique metabolic pathway. [REFS-1, REFS-2] These properties make it particularly effective as a potent surface anesthetic, primarily used in topical formulations for mucous membranes where efficient penetration and sustained action are required. [3]

Research Fit

References

- [1] PubChem Compound Summary for CID 10831, Diperodon.

- [2] Cizmárik, J., Lehotay, J., & Hromuláková, K. (1996). Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Poloniae Pharmaceutica, 53(3), 167–169.

- [3] D. P. M. Services, Miscellaneous class - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. In: Synthesis and Drug Profile | Local Anaesthetics. Pharmacy 180.

Direct substitution of Diperodon with common anesthetics like Procaine or Lidocaine is often unfeasible due to fundamental differences in chemical class, metabolism, and lipophilicity. Diperodon's dicarbamate structure is metabolized by serum hydrolases, a distinct pathway from the plasma esterase clearance of Procaine or the hepatic clearance of Lidocaine. [1] Furthermore, its significantly higher lipophilicity translates to greater potency but also a different toxicity profile compared to less lipophilic alternatives. [REFS-2, REFS-3] These factors mean that formulation stability, skin or mucosal penetration, duration of action, and systemic safety profiles are not comparable, making case-by-case evaluation essential for any application.

Substitution Risk

- Na+ affinity Measurably lower sodium channel binding compared to amide-class agents may shift pharmacological response.

- SMYD3 site Unique allosteric engagement of SMYD3 methyltransferase absent in lidocaine, procaine, or bupivacaine.

- Esterase lability Rapid serum esterase degradation differs from amide-class metabolic stability; kinetic profile may not transfer.

References

- [1] Cizmárik, J., Lehotay, J., & Hromuláková, K. (1996). Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Poloniae Pharmaceutica, 53(3), 167–169.

- [2] PubChem Compound Summary for CID 40479653, Diperodon anhydrous, (R)-. (XLogP3 value).

- [3] Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102.

Lipophilicity Drives Potency and Penetration

Anesthetic potency is strongly correlated with lipid solubility, as a higher lipophilicity enhances diffusion through neural membranes and penetration of the stratum corneum for topical applications. [1] Diperodon possesses a significantly higher calculated octanol-water partition coefficient (XLogP3) of 3.7 compared to the more hydrophilic benchmarks Procaine (LogP ~1.9) and Lidocaine (LogP ~2.4). [REFS-2, REFS-3]

| Evidence Dimension | Lipophilicity (Calculated XLogP3 / LogP) |

| Target Compound Data | Diperodon: 3.7 |

| Comparator Or Baseline | Lidocaine: ~2.4; Procaine: ~1.9 |

| Quantified Difference | Approximately 1.5x more lipophilic than Lidocaine; ~2x more lipophilic than Procaine. |

| Conditions | Calculated and experimental octanol-water partition coefficients. |

This higher lipophilicity is a primary driver of Diperodon's high potency as a surface anesthetic, making it a superior choice for formulations where efficient penetration of lipid-rich barriers like skin or mucous membranes is critical.

Serum Hydrolase Metabolic Pathway

Diperodon undergoes metabolic decomposition via serum hydrolases, a distinct clearance mechanism compared to other local anesthetic classes. An in-vitro study using rabbit blood serum demonstrated that Diperodon decomposes rapidly within the first 2 hours, with approximately 33% of the initial compound remaining after 8 hours. [1] This contrasts with amino-ester anesthetics like Procaine, which are hydrolyzed by plasma pseudocholinesterase, and amino-amide anesthetics like Lidocaine, which undergo hepatic metabolism. [2]

| Evidence Dimension | In-Vitro Metabolic Stability in Serum |

| Target Compound Data | Diperodon: ~67% decomposed after 8 hours |

| Comparator Or Baseline | Standard Anesthetic Classes: Metabolism via plasma esterases (e.g., Procaine) or hepatic enzymes (e.g., Lidocaine). |

| Quantified Difference | Demonstrates a finite duration of action governed by serum enzyme activity, with a quantifiable decomposition rate. |

| Conditions | In-vitro incubation in rabbit blood serum. |

This provides a predictable, finite duration of action and a clearance pathway that avoids the liver and is independent of plasma cholinesterase activity, which is a critical selection factor for patients with hepatic impairment or pseudocholinesterase deficiency.

Superior Potency Over Procaine

While Procaine serves as a common benchmark with a relative potency of 1, Diperodon exhibits substantially greater anesthetic activity. When injected subcutaneously, Diperodon is reported to be several times more potent than Procaine. [1] This increased potency, driven by its higher lipophilicity, means that lower concentrations may be required to achieve a similar level of nerve block, distinguishing it from less potent, common substitutes.

| Evidence Dimension | Relative Anesthetic Potency (Subcutaneous Injection) |

| Target Compound Data | Several times more potent than Procaine |

| Comparator Or Baseline | Procaine (Relative Potency = 1) |

| Quantified Difference | Multi-fold increase in potency vs. Procaine |

| Conditions | Subcutaneous injection model. |

For applications requiring a strong anesthetic effect, Diperodon offers a significant performance advantage over Procaine, justifying its selection where the lower potency of the benchmark compound is insufficient.

Topical Anesthetic Formulations

The high lipophilicity of Diperodon makes it a prime candidate for topical creams, ointments, and gels designed for surface anesthesia of mucous membranes or for dermal procedures. Its ability to efficiently penetrate lipid barriers allows for potent local action, justifying its use over less lipophilic agents like Procaine or Lidocaine in formulations where depth and intensity of surface analgesia are paramount. [1]

For Metabolic Contraindications

For in-vitro research models or in clinical scenarios involving subjects with compromised liver function or atypical plasma cholinesterase activity, Diperodon's unique metabolism by serum hydrolases offers a critical advantage. [2] This provides a reliable clearance pathway, reducing the risk of systemic accumulation and toxicity that can occur with amide- or ester-type anesthetics in these specific contexts.

High-Potency Research Standard

In research focused on the structure-activity relationships of local anesthetics, Diperodon serves as a valuable tool. Its status as a dicarbamate with significantly higher potency than Procaine allows it to be used as a high-potency comparator to investigate mechanisms of nerve block, toxicity, and formulation efficacy against established benchmarks. [3]

Application Fit Matrix

References

- [1] PubChem Compound Summary for CID 40479653, Diperodon anhydrous, (R)-.

- [2] Cizmárik, J., Lehotay, J., & Hromuláková, K. (1996). Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Poloniae Pharmaceutica, 53(3), 167–169.

- [3] D. P. M. Services, Miscellaneous class - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. In: Synthesis and Drug Profile | Local Anaesthetics. Pharmacy 180.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

537-12-2 (hydrochloride)

Other CAS

Wikipedia

Dofek R, Vrba C, Kopacova L: [New local anesthetic-acting analogues of Diperodon]. Experientia. 1964 Oct 15;20(10):582-3. [PMID:5861111]

Hrobonova K, Lehotay J, Cizmarik J, Armstrong DW: In vitro study of enzymatic hydrolysis of diperodon enantiomers in blood serum by two-dimensional LC. J Pharm Biomed Anal. 2002 Oct 15;30(3):875-80. [PMID:12367714]

Hrobonova K, Lehotay J, Cizmarik J: [HPLC determination of diperodon enantiomers in blood serum by using teicoplanin chiral stationary phase]. Ceska Slov Farm. 2004 Sep;53(5):225-7. [PMID:15506704]

Cizmarik J, Lehotay J, Hromulakova K: Study of local anaesthetics. Part 133. Determination of diperodon in blood serum in vitro by the HPLC method. Acta Pol Pharm. 1996 May-Jun;53(3):167-9. [PMID:8960289]

Denderz N, Lehotay J: Application of the van't Hoff dependences in the characterization of molecularly imprinted polymers for some phenolic acids. J Chromatogr A. 2012 Dec 14;1268:44-52. doi: 10.1016/j.chroma.2012.10.025. Epub 2012 Oct 16. [PMID:23116796]

Denderz N, Lehotay J, Cizmarik J, Cibulkova Z, Simon P: Thermodynamic study of molecularly imprinted polymer used as the stationary phase in high performance liquid chromatography. J Chromatogr A. 2012 Apr 27;1235:77-83. doi: 10.1016/j.chroma.2012.02.051. Epub 2012 Feb 28. [PMID:22429549]

Cai SS, Hanold KA, Syage JA: Comparison of atmospheric pressure photoionization and atmospheric pressure chemical ionization for normal-phase LC/MS chiral analysis of pharmaceuticals. Anal Chem. 2007 Mar 15;79(6):2491-8. Epub 2007 Feb 9. [PMID:17288463]

Explore Compound Types